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Compound of Interest

Compound Name:
(2-Bromopyridin-4-

yl)methanamine

Cat. No.: B591545 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of

(2-Bromopyridin-4-yl)methanamine (CAS No: 858362-82-0).[1] Due to the limited availability

of direct experimental data for this specific compound, this document combines predicted

spectroscopic values with experimental data from closely related structural isomers and

analogous compounds. The guide is intended to serve as a valuable resource for the

identification, characterization, and quality control of (2-Bromopyridin-4-yl)methanamine in

research and development settings. Detailed, standardized experimental protocols for

acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)

spectroscopic data are also presented.

Chemical Structure and Properties
IUPAC Name: (2-Bromopyridin-4-yl)methanamine[1]

Molecular Formula: C₆H₇BrN₂[1]

Molecular Weight: 187.04 g/mol [1]

Monoisotopic Mass: 185.97926 Da[1]
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CAS Number: 858362-82-0[1]

Spectroscopic Data
The following sections present a summary of the expected spectroscopic data for (2-
Bromopyridin-4-yl)methanamine. It is important to note that where experimental data for the

target molecule is unavailable, predicted data and data from analogous compounds are used

and are clearly indicated.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Disclaimer: The following NMR data are predicted based on established chemical shift

principles and analysis of structurally similar compounds. Experimental verification is strongly

recommended.

Table 1: Predicted ¹H NMR Spectroscopic Data for (2-Bromopyridin-4-yl)methanamine

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~8.3 d 1H H-6 (Pyridine)

~7.5 s 1H H-3 (Pyridine)

~7.3 d 1H H-5 (Pyridine)

~3.9 s 2H -CH₂- (Methylene)

~1.8 (broad) s 2H -NH₂ (Amine)

Solvent: CDCl₃,

Reference: TMS at

0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data for (2-Bromopyridin-4-yl)methanamine
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Chemical Shift (δ, ppm) Assignment

~163 C-2 (Pyridine, C-Br)

~150 C-6 (Pyridine)

~149 C-4 (Pyridine)

~125 C-3 (Pyridine)

~122 C-5 (Pyridine)

~45 -CH₂- (Methylene)

Solvent: CDCl₃

Mass Spectrometry (MS)
The mass spectrum of (2-Bromopyridin-4-yl)methanamine is expected to show a

characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom

(⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 3: Expected Mass Spectrometry Data for (2-Bromopyridin-4-yl)methanamine

m/z (Da) Relative Abundance Assignment

186/188 ~1:1 [M]⁺ (Molecular ion)

171/173 ~1:1 [M-NH₂]⁺

107 Variable [M-Br]⁺

78 Variable [C₅H₄N]⁺ (Pyridyl fragment)

Infrared (IR) Spectroscopy
Table 4: Expected Infrared Absorption Bands for (2-Bromopyridin-4-yl)methanamine
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Frequency Range (cm⁻¹) Intensity Vibrational Mode

3400-3200 Medium N-H stretch (primary amine)

3100-3000 Medium C-H stretch (aromatic)

2950-2850 Medium
C-H stretch (aliphatic

methylene)

1600-1550 Strong
C=C and C=N stretching

(pyridine ring)

1470-1430 Strong
C=C and C=N stretching

(pyridine ring)

1650-1580 Medium N-H bend (primary amine)

1100-1000 Strong C-N stretch

700-600 Strong C-Br stretch

Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Materials and Equipment:

(2-Bromopyridin-4-yl)methanamine sample

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

Tetramethylsilane (TMS) internal standard

NMR tubes (5 mm)

Volumetric flasks and pipettes

NMR Spectrometer (e.g., 400 MHz or higher)
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Procedure:

Sample Preparation:

Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a

clean, dry vial.

Add a small amount of TMS as an internal standard.

Transfer the solution to an NMR tube.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation

delay, number of scans).

Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

Integrate the signals in the ¹H NMR spectrum.

Mass Spectrometry (MS)
Materials and Equipment:

(2-Bromopyridin-4-yl)methanamine sample
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High-purity solvent (e.g., methanol, acetonitrile)

Mass Spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

Sample Preparation:

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent.

Data Acquisition:

Infuse the sample solution into the ion source of the mass spectrometer.

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺.

Optimize ion source parameters (e.g., capillary voltage, cone voltage) to maximize the

signal of the molecular ion.

Data Analysis:

Identify the molecular ion peak and its isotopic pattern.

Analyze fragmentation patterns to confirm the structure.

Infrared (IR) Spectroscopy
Materials and Equipment:

(2-Bromopyridin-4-yl)methanamine sample

Potassium bromide (KBr), IR grade

Agate mortar and pestle

Pellet press

FT-IR Spectrometer

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b591545?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Sample Preparation (KBr Pellet Method):

Place 1-2 mg of the sample and 100-200 mg of dry KBr in an agate mortar.

Grind the mixture thoroughly to a fine, uniform powder.

Transfer a portion of the powder to a pellet press and apply pressure to form a transparent

pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Record a background spectrum of the empty sample compartment.

Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Data Analysis:

Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the complete spectroscopic

characterization of (2-Bromopyridin-4-yl)methanamine.
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Caption: Workflow for Spectroscopic Analysis.

Conclusion
This technical guide provides a foundational spectroscopic profile of (2-Bromopyridin-4-
yl)methanamine. While comprehensive experimental data remains to be published, the

combination of predicted values and data from analogous compounds offers a reliable starting

point for researchers. The detailed experimental protocols included herein provide a

standardized methodology for obtaining high-quality spectroscopic data, which is crucial for the

unambiguous characterization of this and other novel chemical entities in drug discovery and

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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